![molecular formula C12H19ClN4 B1467962 4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine CAS No. 1478786-81-0](/img/structure/B1467962.png)
4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine
Overview
Description
“4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C12H19ClN4. It is a pyrimidine derivative, which is a class of compounds that includes a variety of more complex chemical compounds, including some pharmaceuticals and pesticides .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms . The molecule also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms .Scientific Research Applications
Anti-Inflammatory Activities
Pyrimidines, including “4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine”, are known to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Synthesis of Disubstituted Pyrimidines
“4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine” can be used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
Biarylpyrimidine Synthesis
This compound can also be used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
Antioxidant Activities
Pyrimidines are known to exhibit antioxidant activities . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases.
Antiviral Activities
Pyrimidines, including “4-Chloro-6-(4-isobutylpiperazin-1-yl)pyrimidine”, have been found to exhibit antiviral activities . They can inhibit the replication of certain viruses, making them potential candidates for antiviral drug development.
Antibacterial Activities
Pyrimidines also display antibacterial activities . They can inhibit the growth of certain bacteria, which makes them useful in the development of new antibacterial drugs.
Antifungal Activities
In addition to their antibacterial properties, pyrimidines also exhibit antifungal activities . They can inhibit the growth of certain fungi, which could be beneficial in the treatment of various fungal infections.
Antituberculosis Activities
Pyrimidines have been found to exhibit antituberculosis activities . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis, making them potential candidates for the development of new antituberculosis drugs.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins involved in cell cycle control and signal transduction .
Mode of Action
It’s known that pyrimidines can undergo nucleophilic substitution reactions . In such reactions, the substitution of hydrogen in the electron-deficient pyrimidine ring system by the action of nucleophilic agents can be considered as a hydride ion replacement .
Biochemical Pathways
Pyrimidines are known to play a crucial role in various biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, dna topoisomerase ii inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .
Result of Action
Pyrimidines are known to have a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
4-chloro-6-[4-(2-methylpropyl)piperazin-1-yl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4/c1-10(2)8-16-3-5-17(6-4-16)12-7-11(13)14-9-15-12/h7,9-10H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUMTKQUETXGCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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